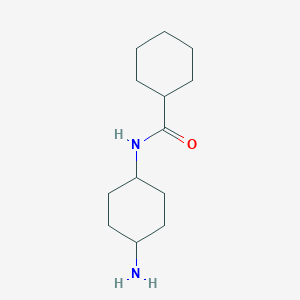
N-(4-Aminocyclohexyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-氨基环己基)环己烷甲酰胺: 是一种有机化合物,分子式为C₁₃H₂₄N₂O。该化合物包含一个被氨基和羧酰胺基取代的环己烷环,使其成为各种化学和生物应用中的多功能分子。
准备方法
合成路线和反应条件
-
还原胺化: : 合成N-(4-氨基环己基)环己烷甲酰胺的一种常用方法是将环己酮与环己胺进行还原胺化。该反应通常使用还原剂,如氰基硼氢化钠 (NaBH₃CN),在温和的酸性条件下促进胺的形成。
-
酰胺化反应: : 另一种方法涉及将环己烷甲酸与4-氨基环己醇酰胺化。该反应可由偶联剂如N,N'-二环己基碳二亚胺 (DCC) 和4-二甲氨基吡啶 (DMAP) 催化,以形成所需的酰胺键。
工业生产方法
在工业环境中,N-(4-氨基环己基)环己烷甲酰胺的生产通常涉及大规模还原胺化过程。这些过程针对高产率和纯度进行了优化,利用连续流动反应器和先进的纯化技术,如结晶和色谱法。
化学反应分析
反应类型
-
氧化: : N-(4-氨基环己基)环己烷甲酰胺可以在强氧化条件下发生氧化反应,特别是在氨基处,形成亚硝基或硝基衍生物。
-
还原: : 该化合物可以还原成仲胺或醇,具体取决于所使用的还原剂和条件。
-
取代: : 氨基可以参与亲核取代反应,其中它可以被其他亲核试剂(如卤化物或醇盐)取代。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄),过氧化氢 (H₂O₂)。
还原剂: 氢化铝锂 (LiAlH₄),硼氢化钠 (NaBH₄)。
取代试剂: 卤代烷烃,酰氯。
主要产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成仲胺或醇。
取代: 形成取代的环己基衍生物。
科学研究应用
化学
N-(4-氨基环己基)环己烷甲酰胺用作合成各种有机化合物的中间体,包括药物和农用化学品。其独特的结构允许创建具有潜在治疗益处的复杂分子。
生物学
在生物学研究中,该化合物用于研究含胺分子与生物靶标的相互作用。它作为模型化合物,用于理解类似胺在生物系统中的行为。
医学
N-(4-氨基环己基)环己烷甲酰胺在药物化学中具有潜在的应用,特别是在针对神经系统疾病的药物设计中。它与大脑中特定受体相互作用的能力使其成为药物开发中进一步研究的候选者。
工业
在工业领域,该化合物用于生产聚合物和树脂。其胺官能团使其能够在聚合反应中充当固化剂或交联剂,增强所得材料的机械性能。
作用机制
N-(4-氨基环己基)环己烷甲酰胺发挥作用的机制涉及它与特定分子靶标(如酶或受体)的相互作用。氨基可以与这些靶标形成氢键或离子相互作用,调节其活性。在神经应用中,它可能会与神经递质受体相互作用,影响信号转导途径并改变神经元活动。
相似化合物的比较
类似化合物
环己胺: 一种更简单的胺,具有类似的反应性,但缺少羧酰胺基团。
环己烷甲酰胺: 包含羧酰胺基团,但缺少氨基官能团。
4-氨基环己醇: 包含氨基,但具有羟基而不是羧酰胺基。
独特性
N-(4-氨基环己基)环己烷甲酰胺的独特之处在于环己烷环上同时存在氨基和羧酰胺基。这种双官能团使其能够参与比其更简单的对应物更广泛的化学反应和相互作用。其结构提供了亲水性和疏水性的平衡,使其在各种应用中具有多功能性。
生物活性
N-(4-Aminocyclohexyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexanecarboxamide backbone with an amino group that enhances its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding with various biological molecules, which can significantly influence their function and structure.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins .
Antitumor Activity
A study evaluated the antitumor effects of a closely related compound, IMB-1406, which shares structural similarities with this compound. The results demonstrated remarkable cytotoxicity against several cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The study concluded that IMB-1406 exhibits superior activity compared to Sunitinib, a well-known anticancer drug, suggesting that this compound may also have potent antitumor effects .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds indicated that cyclohexanecarboxamides often exhibit promising results in inhibiting bacterial proliferation. The structural features, such as the hydrophobic cyclohexane ring and functional groups, contribute to their interaction with microbial targets .
Future Directions in Research
Given the promising findings regarding the biological activity of this compound, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to its structure affect biological activity could lead to more effective derivatives.
- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential therapeutic applications.
- Clinical Trials : Ultimately, transitioning from laboratory findings to clinical applications will be crucial for assessing the efficacy and safety of this compound in humans.
属性
分子式 |
C13H24N2O |
|---|---|
分子量 |
224.34 g/mol |
IUPAC 名称 |
N-(4-aminocyclohexyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H24N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h10-12H,1-9,14H2,(H,15,16) |
InChI 键 |
QKEQZFVJHTVITP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















